2-(2,4-dichlorophenoxy)-N,N-diethylacetamide
Overview
Description
2-(2,4-Dichlorophenoxy)-N,N-diethylacetamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to an acetamide moiety. This compound is known for its applications in agriculture as a herbicide, where it is used to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N,N-diethylacetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with diethylamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the phenoxyacetic acid, followed by the addition of diethylamine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenoxyacetamides .
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N,N-diethylacetamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.
Biology: The compound is studied for its effects on plant growth and development, as well as its interactions with soil microorganisms.
Medicine: Research is ongoing into its potential effects on human health, particularly its role as an endocrine disruptor.
Industry: It is used in the formulation of herbicides and other agricultural chemicals .
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N,N-diethylacetamide involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death of the plant. The compound is absorbed by the plant and transported to the meristematic regions, where it disrupts normal cell division and elongation processes. This results in abnormal growth patterns, such as stem twisting and leaf curling, ultimately causing the plant to die .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom, leading to different environmental and biological properties.
Mecoprop (MCPP): A related compound with a methyl group, used for similar applications but with different efficacy and environmental impact
Uniqueness
2-(2,4-Dichlorophenoxy)-N,N-diethylacetamide is unique due to its specific combination of dichlorophenoxy and diethylacetamide groups, which confer distinct chemical and biological properties. Its specific mode of action as a synthetic auxin and its effectiveness in controlling a wide range of broadleaf weeds make it a valuable tool in agricultural practices .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N,N-diethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-3-15(4-2)12(16)8-17-11-6-5-9(13)7-10(11)14/h5-7H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREMTMBBTAIGBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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